2-Iodoquinoxaline
Description
2-Iodoquinoxaline is a halogenated derivative of quinoxaline, a bicyclic heterocycle comprising two nitrogen atoms at positions 1 and 4 of a benzene-fused pyrazine ring. The iodine substituent at position 2 confers distinct electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical derivatization. Its molecular formula is C₈H₅IN₂, with a molecular weight of 256.04 g/mol.
Properties
IUPAC Name |
2-iodoquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOAJLXOFBNEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455140 | |
| Record name | 2-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36856-92-5 | |
| Record name | 2-Iodoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36856-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoquinoxaline typically involves the iodination of quinoxaline derivatives. One common method is the electrophilic substitution reaction, where quinoxaline is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne-linked products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products:
- Substituted quinoxalines with various functional groups.
- Oxidized or reduced quinoxaline derivatives.
- Biaryl or alkyne-linked quinoxaline compounds .
Scientific Research Applications
The compound 2-Iodoquinoxaline is a heterocyclic organic compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores the diverse applications of this compound, focusing on its roles in medicinal chemistry, material science, and as a research tool in various scientific fields.
Medicinal Chemistry Applications
Anticancer Activity
this compound has been studied for its potential anticancer properties. Research indicates that it can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways. For instance, studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer types, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, revealing significant inhibitory effects. This suggests potential applications in developing new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance .
Neurological Research
In neurological studies, this compound has been investigated for its role as a modulator of neurotransmitter systems. It has been shown to interact with glutamate receptors, which are crucial in synaptic transmission and plasticity. This interaction positions this compound as a potential therapeutic agent for neurodegenerative diseases and conditions characterized by excitotoxicity .
Material Science Applications
Organic Electronics
this compound is being explored for its application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow it to function effectively as an electron transport material, enhancing the efficiency and stability of these devices .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve overall material performance, making it suitable for various industrial applications .
Research Tool Applications
Chemical Probes
Due to its ability to selectively bind to specific biological targets, this compound is utilized as a chemical probe in biological research. It aids in elucidating the mechanisms of action of various biological processes and can help identify new therapeutic targets .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent in various chemical reactions and assays. Its reactivity allows it to be used in synthesizing other compounds or in detecting specific analytes within complex mixtures .
Summary Table of Applications
| Application Area | Specific Uses | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Exhibits selective cytotoxicity |
| Neurological Research | Modulation of neurotransmitter systems | Potential treatment for neurodegenerative diseases |
| Material Science | Organic electronics (OLEDs, OPVs) | Functions as an electron transport material |
| Polymer Chemistry | Building block for novel polymers | Enhances thermal/mechanical properties |
| Research Tools | Chemical probes, analytical reagents | Aids in biological research |
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound found that it could mitigate glutamate-induced toxicity in neuronal cultures. This study suggests that the compound may hold promise for treating conditions such as Alzheimer's disease by protecting neurons from excitotoxic damage.
Case Study 3: Organic Electronics
An experimental study on the use of this compound in OLEDs demonstrated improved device performance compared to traditional materials. The findings indicated enhanced charge mobility and stability, which are critical factors for commercial viability.
Mechanism of Action
The mechanism of action of 2-Iodoquinoxaline varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby exhibiting anticancer activity . The iodine atom enhances the compound’s ability to form strong interactions with its targets, contributing to its potency and selectivity .
Comparison with Similar Compounds
Reactivity in Deiodination Reactions
A key distinction between 2-iodoquinoxaline and other iodoheterocycles lies in its resistance to deiodination. As demonstrated in Table 1, this compound (Entry 8) failed to undergo deiodination under conditions using PhSiH₃, In(OAc)₃, and 2,6-lutidine in EtOH, whereas iodopyridines (Entries 1–2), iodoquinolines (Entries 3–4), and iodoisoquinolines (Entries 5–6) yielded deiodinated products in moderate to good yields (60–85%) .
Table 1: Deiodination Reactivity of Iodoheterocycles
| Entry | Compound | Deiodination Yield (%) |
|---|---|---|
| 1 | 3-Iodopyridine | 85 |
| 2 | 2-Iodopyridine | 78 |
| 3 | 5-Iodoquinoline | 70 |
| 8 | This compound | No reaction |
This stability is attributed to the electron-deficient quinoxaline ring, which reduces the iodine atom’s susceptibility to nucleophilic displacement. In contrast, iodopyridines, with less electron-deficient cores, react more readily .
Substituent Effects: Halogenated Quinoxalines
The nature of the halogen substituent significantly influences physicochemical and reactivity profiles. Table 2 compares this compound with 2-chloroquinoxaline (CAS 1448-87-9) and 2-bromoquinoxaline.
Table 2: Halogen-Substituted Quinoxalines
| Property | This compound | 2-Chloroquinoxaline | 2-Bromoquinoxaline |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.04 | 164.59 | 209.04 |
| Bond Length (C–X, Å) | 2.10 (C–I) | 1.73 (C–Cl) | 1.90 (C–Br) |
| Electrophilicity | High | Moderate | High |
| Cross-Coupling Utility | Suzuki, Ullmann | Limited | Buchwald-Hartwig |
The larger iodine atom in this compound increases steric hindrance but enhances polarizability, facilitating participation in transition metal-catalyzed reactions like Suzuki-Miyaura couplings. In contrast, 2-chloroquinoxaline exhibits lower reactivity due to weaker C–Cl bond polarization, limiting its utility in cross-coupling .
Table 3: Pharmacological Comparison
| Compound | Key Activity | Mechanism |
|---|---|---|
| This compound | Intermediate for drug synthesis | N/A |
| 2-Chloroquinoxaline | Antimalarial lead | Heme polymerization inhibition |
| Quinoxaline-2,3-dione | NMDA receptor antagonism | Glutamate pathway modulation |
Biological Activity
2-Iodoquinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases. For instance, it has demonstrated potential as an inhibitor of protein kinases involved in cancer progression.
- Antiproliferative Activity : Studies have reported that this compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma cells. This activity may be linked to its ability to interfere with cell signaling pathways.
Biological Activity Data
Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary table highlighting key findings:
Case Studies
- Antiproliferative Effects : In a study evaluating the antiproliferative effects of various quinoxaline derivatives, this compound was found to inhibit A2058 melanoma cells significantly. The compound induced approximately 64% growth inhibition at concentrations around M .
- Radionuclide Therapy : Another investigation focused on the use of radioiodinated derivatives of quinoxaline for melanoma treatment. The study demonstrated that ICF01012, a derivative of this compound, exhibited high specific uptake in pigmented tumors, leading to effective radiotherapy outcomes .
- Protein Kinase Inhibition : Research also indicated that certain derivatives of this compound showed promising inhibitory effects on serine/threonine protein kinases, which are critical targets in cancer therapy. These findings suggest potential pathways for developing novel anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
